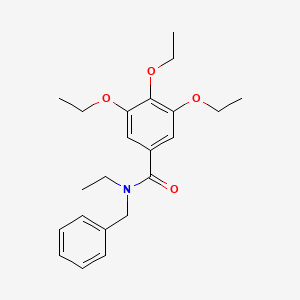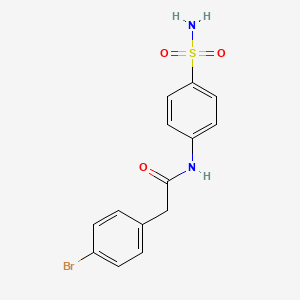![molecular formula C21H28N2O6S B3510998 3,4,5-triethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B3510998.png)
3,4,5-triethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Overview
Description
3,4,5-Triethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is an organic compound with the molecular formula C21H28N2O6S. It is a sulfonamide derivative, characterized by the presence of three ethoxy groups on the benzene ring and a sulfamoylphenyl group attached to the benzamide moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4,5-triethoxybenzoic acid and 4-sulfamoylphenylethylamine.
Amide Bond Formation: The carboxylic acid group of 3,4,5-triethoxybenzoic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Triethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction: The nitro group in the sulfamoylphenyl moiety can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium ethoxide (NaOEt) or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 3,4,5-tricarboxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide.
Reduction: Formation of 3,4,5-triethoxy-N-[2-(4-aminophenyl)ethyl]benzamide.
Substitution: Formation of derivatives with different substituents replacing the ethoxy groups.
Scientific Research Applications
3,4,5-Triethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases due to its sulfonamide moiety.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site.
Receptor Modulation: The compound may bind to receptors on cell surfaces, altering signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Similar structure but with methoxy groups instead of ethoxy groups.
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Contains a chloro and methoxy group instead of ethoxy groups.
Uniqueness
3,4,5-Triethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is unique due to the presence of three ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups may enhance its solubility and ability to interact with specific molecular targets compared to its methoxy or chloro analogs .
Properties
IUPAC Name |
3,4,5-triethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O6S/c1-4-27-18-13-16(14-19(28-5-2)20(18)29-6-3)21(24)23-12-11-15-7-9-17(10-8-15)30(22,25)26/h7-10,13-14H,4-6,11-12H2,1-3H3,(H,23,24)(H2,22,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGHWINMPXHSTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[(2,5-dichlorophenyl)sulfonylamino]benzoate](/img/structure/B3510922.png)
![dimethyl 2-{[(2,5-dichlorophenyl)sulfonyl]amino}terephthalate](/img/structure/B3510926.png)
![4-(acetylamino)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B3510931.png)


![N-[4-(acetylamino)phenyl]-3,3-diphenylpropanamide](/img/structure/B3510952.png)

![5-chloro-2-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide](/img/structure/B3510969.png)
![4-METHOXY-N-[2-(4-SULFAMOYLPHENYL)ETHYL]BENZENE-1-SULFONAMIDE](/img/structure/B3510984.png)
![1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-TERT-BUTYLBENZOYL)PIPERAZINE](/img/structure/B3510989.png)
![2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B3510994.png)
![2,6-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B3510995.png)
![3,3-diphenyl-N-[2-(4-sulfamoylphenyl)ethyl]propanamide](/img/structure/B3511001.png)
